5-Nitro-4,6-dipyrrolidin-1-ylpyrimidine
Description
Properties
CAS No. |
352548-83-5 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.3g/mol |
IUPAC Name |
5-nitro-4,6-dipyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C12H17N5O2/c18-17(19)10-11(15-5-1-2-6-15)13-9-14-12(10)16-7-3-4-8-16/h9H,1-8H2 |
InChI Key |
ASLQXTGHJIYHMT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=NC=N2)N3CCCC3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and applications of 5-nitro-4,6-dipyrrolidin-1-ylpyrimidine with related pyrimidine derivatives:
Key Observations:
- Halogenated Derivatives (P-II, P-III): The chlorine atoms in 5-nitro-4,6-dichloropyrimidine and its 2,4-isomer enable nucleophilic substitution reactions, making them versatile intermediates for generating structurally diverse compounds. However, their lower molecular weight and higher reactivity limit stability compared to pyrrolidinyl-substituted analogs .
- Hydroxylated Derivatives (e.g., 5-nitro-4,6-dihydroxypyrimidine): The presence of hydroxyl groups enhances aqueous solubility and hydrogen-bonding capacity, which is advantageous in biochemical assays but reduces lipid membrane permeability .
- High-Energy Materials (e.g., bis-triazolylamino derivatives): Substitution with triazole rings increases density and explosive performance, whereas the pyrrolidinyl groups in the target compound likely reduce detonation velocity but improve thermal stability .
Thermodynamic and Solubility Profiles
- Phase Behavior: Studies on 5-nitro-4,6-dichlorobenzofuroxane (a benzofuroxane analog) revealed eutectic formation with enthalpy values of ~15–20 kJ/mol, suggesting that nitro-substituted heterocycles exhibit complex phase equilibria. While direct data for this compound is lacking, its bulky substituents likely suppress eutectic formation, favoring amorphous solid dispersions .
- Solubility: Pyrrolidinyl groups enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to hydroxylated analogs like 5-nitro-4,6-dihydroxypyrimidine, which is water-soluble but poorly soluble in non-polar media .
Research Findings and Trends
Recent studies highlight the following trends:
Diversification Strategies: Halogenated nitro-pyrimidines remain dominant in library synthesis, but pyrrolidinyl-substituted derivatives are gaining traction for applications requiring pre-functionalized scaffolds with improved pharmacokinetic properties .
Thermal Stability: Pyrrolidinyl groups may enhance thermal stability compared to hydroxylated analogs, as evidenced by the decomposition temperatures of related compounds (e.g., 5-nitro-4,6-dihydroxypyrimidine decomposes at ~200°C, while pyrrolidinyl analogs are stable up to ~250°C) .
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